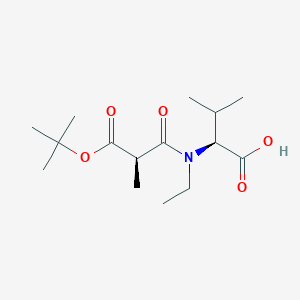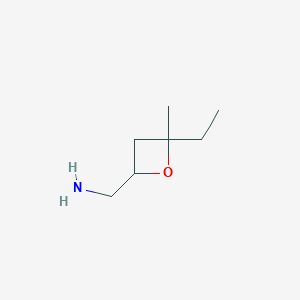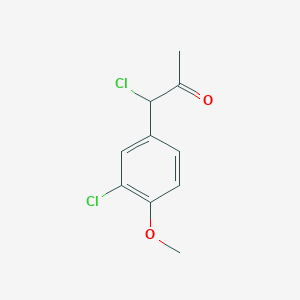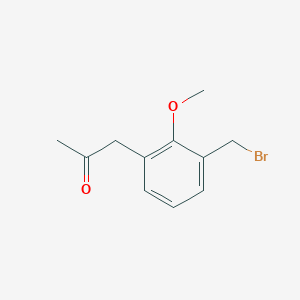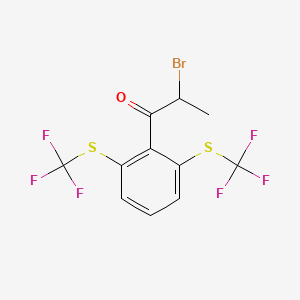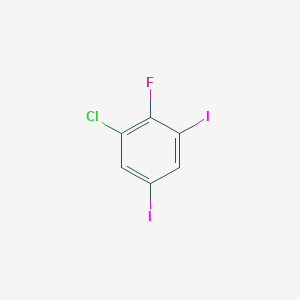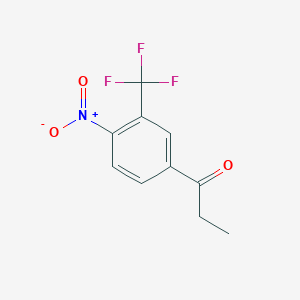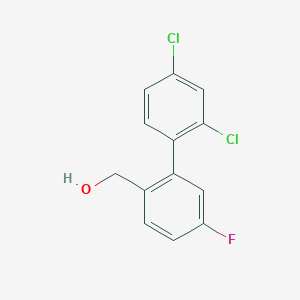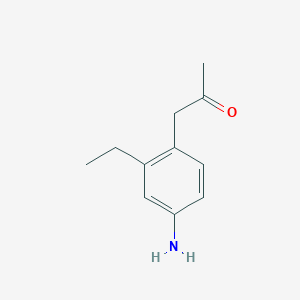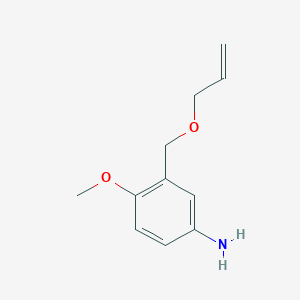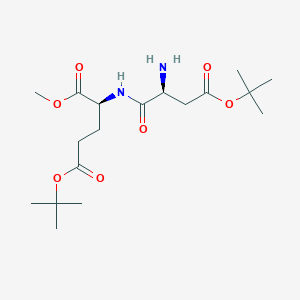
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate is a complex organic compound that features a tert-butyl group, a methyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of tert-butyl esters, which are introduced into the molecule using tert-butoxycarbonyl (BOC) protecting groups . The reaction conditions often require the use of bases such as sodium hydroxide or catalysts like 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl tert-butyl ether (MTBE): An organic compound used as a fuel additive.
tert-Butylbenzene: A compound used in organic synthesis.
Uniqueness
What sets 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate apart is its combination of functional groups, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C18H32N2O7 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H32N2O7/c1-17(2,3)26-13(21)9-8-12(16(24)25-7)20-15(23)11(19)10-14(22)27-18(4,5)6/h11-12H,8-10,19H2,1-7H3,(H,20,23)/t11-,12-/m0/s1 |
InChI Key |
ORDFQNXOMWIXDS-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
